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molecular formula C12H11NO B1267549 Phenyl(pyridin-3-yl)methanol CAS No. 6270-47-9

Phenyl(pyridin-3-yl)methanol

Cat. No. B1267549
M. Wt: 185.22 g/mol
InChI Key: NRMUKAFNUZGGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096565B2

Procedure details

To a solution of triphenylphosphine (3.83 g, 14.61 mmol) in THF (40 mL) at 0° C. was added DEAD (2.54 g, 14.61 mmol) drop wise and the reaction mixture was stirred for 20 minutes. Compound 76 (1.78 g, 9.61 mmol) was added to the reaction mixture and stirred for an additional 20 minutes. Then acetone cyanohydrin (1.319 mL, 14.42 mmol) was added, stirred for 1 h at 0° C. and 18 h at room temperature. The reaction mixture was concentrated then purified by flash chromatography to afford 77 (0.972 g, 52%).
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
1.319 mL
Type
reactant
Reaction Step Three
Name
Yield
52%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCO[C:23](/[N:25]=N/C(OCC)=O)=O.[C:32]1([CH:38]([C:40]2[CH:41]=[N:42][CH:43]=[CH:44][CH:45]=2)O)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.CC(C)(O)C#N>C1COCC1>[C:32]1([CH:38]([C:40]2[CH:41]=[N:42][CH:43]=[CH:44][CH:45]=2)[C:23]#[N:25])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
3.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
DEAD
Quantity
2.54 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)C=1C=NC=CC1
Step Three
Name
Quantity
1.319 mL
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C. and 18 h at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
then purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.972 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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